molecular formula C19H21N3O3 B2832833 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2320607-31-4

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2832833
CAS No.: 2320607-31-4
M. Wt: 339.395
InChI Key: FGGKNAKMQTWSCE-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[321]octan-8-yl]ethan-1-one is a complex organic compound that features a benzodioxole ring, an imidazole ring, and an azabicyclooctane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and imidazole intermediates, followed by their coupling with the azabicyclooctane moiety under specific reaction conditions such as temperature, solvent, and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine

In medicine, 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one might be investigated for its pharmacological properties. It could have potential as a therapeutic agent for treating various diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The compound could modulate these targets’ activity, leading to various physiological effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one might include other benzodioxole derivatives, imidazole-containing compounds, and azabicyclooctane analogs.

Uniqueness

The uniqueness of this compound lies in its combination of structural features. The presence of both benzodioxole and imidazole rings, along with the azabicyclooctane structure, may confer unique chemical and biological properties that are not found in simpler analogs. This makes it a compound of interest for further research and development.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one , often referred to as a benzodioxole-imidazole hybrid, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structure and Properties

The compound features a complex structure that includes:

  • A benzodioxole moiety, known for its role in various biological activities.
  • An imidazole ring, which is significant in many pharmacological applications.

The molecular formula is C20H23N3O3C_{20}H_{23}N_3O_3 with a molecular weight of approximately 357.42 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

1. Enzyme Inhibition

  • The imidazole component is known to inhibit several enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases.
  • The benzodioxole ring facilitates π-π stacking and hydrogen bonding with target proteins, enhancing binding affinity.

2. Receptor Modulation

  • The compound has shown potential as a modulator of neurotransmitter receptors, particularly within the central nervous system (CNS). It may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

Activity Type Description References
AntitumorExhibits cytotoxic effects against cancer cell lines by inducing apoptosis.
AntimicrobialDemonstrates activity against both Gram-positive and Gram-negative bacteria.
NeuroprotectivePotential to protect neuronal cells from oxidative stress and apoptosis, relevant for neurodegenerative disorders.
AnticholinesteraseInhibits AChE activity, which may be beneficial for treating Alzheimer's disease.

Case Studies

Several studies have investigated the biological effects of similar compounds or derivatives:

Study 1: Neuroprotective Effects
A study explored the neuroprotective properties of imidazole derivatives similar to our compound. Results indicated that these compounds reduced oxidative stress markers in neuronal cell cultures, suggesting potential for treating neurodegenerative diseases like Alzheimer’s.

Study 2: Antitumor Activity
Research focusing on benzodioxole derivatives reported significant cytotoxicity against various cancer cell lines, with mechanisms linked to apoptosis induction through caspase activation pathways.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-19(8-13-1-4-17-18(7-13)25-12-24-17)22-14-2-3-15(22)10-16(9-14)21-6-5-20-11-21/h1,4-7,11,14-16H,2-3,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGKNAKMQTWSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC4=C(C=C3)OCO4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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